Thieno[3,2-f]quinoline-2-carboxylic acid
Description
Overview of Thienoquinoline Isomeric Systems and Their Significance
The thienoquinoline system can exist in twelve different isomeric forms, each defined by the specific arrangement of the thiophene (B33073) and quinoline (B57606) rings. This structural diversity leads to a wide range of chemical and physical properties among the isomers. The inherent asymmetry and the presence of both electron-rich (thiophene) and electron-deficient (quinoline) moieties within the same framework make thienoquinolines attractive scaffolds for the development of novel functional materials and biologically active molecules. The specific arrangement of the fused rings significantly influences the electronic distribution, planarity, and steric accessibility of different positions on the molecule, thereby dictating its reactivity and potential applications.
Specific Focus on the Thieno[3,2-f]quinoline Core Structure in Synthetic and Mechanistic Studies
Among the various isomers, the thieno[3,2-f]quinoline core presents a unique angular fusion of the thiophene and quinoline rings. This particular arrangement has been the subject of synthetic and mechanistic investigations aimed at understanding its reactivity and exploring its potential. The electronic interplay between the thiophene and quinoline components in this specific configuration governs the regioselectivity of electrophilic and nucleophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-f]quinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S/c14-12(15)11-6-8-7-2-1-5-13-9(7)3-4-10(8)16-11/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUCUVUMGRBTCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C=C(S3)C(=O)O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735290 | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1619264-46-8, 29948-26-3 | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1619264-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thieno[3,2-f]quinoline-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Strategies for Thieno 3,2 F Quinoline 2 Carboxylic Acid
Transformations of the Carboxylic Acid Moiety
The carboxylic acid group is one of the most versatile functional groups in organic synthesis, offering numerous pathways for modification. These transformations typically involve reactions such as esterification, amidation, and conversion to more reactive species like acid chlorides, or removal of the group via decarboxylation.
Esterification is a fundamental transformation used to modify the polarity, solubility, and reactivity of the parent acid. For Thieno[3,2-f]quinoline-2-carboxylic acid, esters can be prepared through several standard methods. One common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic conditions. For instance, heating the acid with an alcohol like methanol (B129727) or ethanol (B145695) in the presence of a catalytic amount of a strong acid (e.g., sulfuric acid) yields the corresponding methyl or ethyl ester.
Another effective method involves the use of alkylating agents. For the related thieno[3,2-f]quinoline-7-carboxylic acid, methylation has been successfully achieved using diazomethane (B1218177) to yield the methyl ester. rsc.org This method is particularly mild and efficient for preparing methyl esters.
A third route proceeds via the more reactive acid chloride intermediate. The carboxylic acid can be converted to thieno[3,2-f]quinoline-2-carbonyl chloride, which then readily reacts with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270), to afford the desired ester with high purity and yield. This method is advantageous when dealing with sensitive alcohols or when acidic conditions are not desirable.
| Method | Reagents | General Conditions |
|---|---|---|
| Fischer Esterification | Alcohol (e.g., ROH), Acid Catalyst (e.g., H₂SO₄) | Heating under reflux |
| Alkylation | Diazomethane (for methyl ester) | Reaction at room temperature |
| Via Acid Chloride | 1. Thionyl chloride (SOCl₂) 2. Alcohol (ROH), Base (e.g., Pyridine) | Stepwise reaction, often at room temperature |
The reverse of esterification, the hydrolysis of thieno[3,2-f]quinoline-2-carboxylate esters back to the parent carboxylic acid, is a crucial reaction for deprotection strategies in multi-step syntheses. This transformation is typically accomplished through saponification, which involves treating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), followed by acidification. The reaction is usually performed by heating the ester in a mixture of water and a co-solvent like ethanol or tetrahydrofuran (B95107) to ensure solubility. Upon completion of the hydrolysis, the resulting carboxylate salt is neutralized with a strong acid (e.g., hydrochloric acid) to precipitate the free this compound.
| Reaction Type | Reagents | Key Steps |
|---|---|---|
| Saponification | 1. Aqueous Base (e.g., NaOH, LiOH) 2. Strong Acid (e.g., HCl) | 1. Heating with base to form carboxylate salt 2. Acidification to precipitate the carboxylic acid |
To enhance the reactivity of the carboxylic acid, it is often converted into its corresponding acid chloride, Thieno[3,2-f]quinoline-2-carbonyl chloride. This highly electrophilic intermediate is not typically isolated but is used in situ for subsequent reactions, such as the synthesis of esters and amides. The most common and effective reagent for this transformation is thionyl chloride (SOCl₂). The reaction involves heating the carboxylic acid, either neat or in an inert solvent, with an excess of thionyl chloride. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which drives the reaction to completion and simplifies purification.
The synthesis of amides from this compound is a key strategy for developing new derivatives, particularly for biological applications. There are two primary routes to achieve this. The first and most traditional method involves the conversion of the carboxylic acid to the acid chloride using thionyl chloride, as described previously. The resulting acid chloride is then treated with a primary or secondary amine to form the corresponding amide.
Alternatively, direct coupling methods can be employed. These methods utilize peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), to activate the carboxylic acid directly, allowing it to react with an amine without prior conversion to an acid chloride. Another approach involves the direct reaction between the carboxylic acid and a hydrazine (B178648) in the presence of a catalyst like zinc chloride (ZnCl₂), which yields the corresponding hydrazide, a specific type of amide. rsc.org
Acyl azides are valuable synthetic intermediates, most notably for their use in the Curtius rearrangement to form isocyanates and subsequently amines. The synthesis of Thieno[3,2-f]quinoline-2-carbonyl azide (B81097) typically follows a two-step procedure starting from the carboxylic acid. First, the acid is converted into an activated form, commonly the acid chloride or a mixed anhydride. More frequently, the acid is converted to its ester, which is then reacted with hydrazine (H₂NNH₂) to form the corresponding acyl hydrazide. In the second step, the acyl hydrazide is treated with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in an acidic solution, at low temperatures (typically 0–5 °C) to yield the acyl azide.
| Step | Reactants | Product |
|---|---|---|
| 1 | This compound ester + Hydrazine | Thieno[3,2-f]quinoline-2-carbohydrazide |
| 2 | Acyl hydrazide + Sodium nitrite / Acid | Thieno[3,2-f]quinoline-2-carbonyl azide |
Decarboxylation involves the removal of the carboxylic acid group, releasing it as carbon dioxide and resulting in the formation of the parent heterocycle, Thieno[3,2-f]quinoline. For aromatic carboxylic acids, this reaction often requires harsh conditions. A classic method suitable for such compounds is heating the acid in a high-boiling point solvent like quinoline (B57606), often with a catalyst such as copper powder or copper(I) oxide (CuO). arkat-usa.org
A specific decarboxylative halogenation reaction, the Hunsdiecker reaction, has been reported for this compound. rsc.org This reaction involves the treatment of the silver salt of the carboxylic acid with bromine. However, the reaction did not simply yield the 2-bromo derivative; instead, it produced a mixture of 1,2,5-tribromothieno[3,2-f]quinoline and 5-bromothis compound, indicating that bromination of the heterocyclic core occurs concurrently under these conditions. rsc.org The mechanism involves the formation of an acyl hypobromite (B1234621) intermediate, followed by radical decarboxylation. wikipedia.org
Hunsdiecker Reaction
The Hunsdiecker reaction, a well-established method for the decarboxylative halogenation of carboxylic acids, has been applied to this compound. However, the reaction does not yield a simple decarboxylated and halogenated product. Instead, it results in a complex mixture of compounds. The treatment of this compound under Hunsdiecker conditions leads to the formation of 1,2,5-tribromothieno[3,2-f]quinoline and 5-bromothis compound, alongside unreacted starting material. rsc.org This outcome suggests that besides the expected decarboxylation and bromination at the 2-position, further bromination occurs on the quinoline part of the molecule, specifically at the 1 and 5-positions. Additionally, a competing reaction involves bromination at the 5-position without the loss of the carboxylic acid group. rsc.org
In a related reaction, the bromination of sodium thieno[3,2-f]quinoline-2-carboxylate was found to yield the 5-bromo-acid, further indicating the susceptibility of the 5-position to electrophilic attack by bromine. rsc.org
| Starting Material | Reaction | Products | Reference |
| This compound | Hunsdiecker Reaction | 1,2,5-tribromothieno[3,2-f]quinoline, 5-bromothis compound, Unchanged starting material | rsc.org |
| Sodium thieno[3,2-f]quinoline-2-carboxylate | Bromination | 5-bromothis compound | rsc.org |
Electrophilic Aromatic Substitution Reactions on the Thieno[3,2-f]quinoline Ring System
The thieno[3,2-f]quinoline nucleus is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the electronic properties of the fused ring system. Research indicates that the thiophene (B33073) ring is more activated towards electrophilic attack than the quinoline ring. Specifically, the 2-position of the thiophene moiety is the preferred site for a variety of electrophilic substitution reactions. rsc.org
Mononitration of thieno[3,2-f]quinoline proceeds selectively at the 2-position. rsc.org This regioselectivity is consistent with the higher electron density at the α-position of the thiophene ring, making it more susceptible to attack by the nitronium ion electrophile.
Similar to nitration, monobromination of the thieno[3,2-f]quinoline system also occurs at the 2-position. rsc.org This further confirms the enhanced reactivity of the thiophene ring towards electrophiles.
Under more forcing conditions, specifically in concentrated sulphuric acid, dibromination of thieno[3,2-f]quinoline can be achieved. rsc.org The product of this reaction is the 1,2-dibromo-derivative, indicating that after the initial substitution at the 2-position, a second bromine atom is introduced at the 1-position. rsc.org
The Friedel–Crafts acylation of thieno[3,2-f]quinoline also demonstrates the preferential reactivity of the 2-position. rsc.org This reaction introduces an acyl group at this position, providing a versatile handle for further synthetic transformations.
| Reaction | Reagents | Position of Substitution | Product | Reference |
| Mononitration | - | 2-position | 2-nitro-thieno[3,2-f]quinoline | rsc.org |
| Monobromination | - | 2-position | 2-bromo-thieno[3,2-f]quinoline | rsc.org |
| Dibromination | Concentrated Sulphuric Acid | 1 and 2-positions | 1,2-dibromo-thieno[3,2-f]quinoline | rsc.org |
| Friedel–Crafts Acylation | - | 2-position | 2-acyl-thieno[3,2-f]quinoline | rsc.org |
Nucleophilic Substitution Reactions
The thieno[3,2-f]quinoline scaffold can also undergo nucleophilic substitution reactions, particularly on the quinoline portion of the molecule. For instance, N-methylthieno[3,2-f]quinolinium hydrogen sulphate can be oxidized to N-methylthieno[3,2-f]quinolin-7-one. rsc.org Subsequent treatment of this ketone with phosphorus pentachloride results in the formation of 7-chlorothieno[3,2-f]quinoline, a reaction that proceeds via nucleophilic substitution of the carbonyl group. rsc.org
Furthermore, the methosulphate derivative of thieno[3,2-f]quinoline reacts with aqueous potassium cyanide in a nucleophilic addition reaction to yield 6,9-dihydro-N-methylthieno[3,2-f]quinoline-9-carbonitrile. rsc.org This intermediate can then be oxidized to 9-cyano-N-methylthieno[3,2-f]quinolinium iodide, which upon demethylation, affords thieno[3,2-f]quinoline-9-carbonitrile. rsc.org Another example involves the Reissert compound derived from thieno[3,2-f]quinoline, which reacts with phosphorus pentachloride to produce thieno[3,2-f]quinoline-7-carbonitrile. rsc.org
| Starting Material | Reagent | Product | Reaction Type | Reference |
| N-methylthieno[3,2-f]quinolin-7-one | Phosphorus pentachloride | 7-chlorothieno[3,2-f]quinoline | Nucleophilic Substitution | rsc.org |
| N-methylthieno[3,2-f]quinolinium methosulphate | Aqueous potassium cyanide | 6,9-dihydro-N-methylthieno[3,2-f]quinoline-9-carbonitrile | Nucleophilic Addition | rsc.org |
| Reissert compound of thieno[3,2-f]quinoline | Phosphorus pentachloride | thieno[3,2-f]quinoline-7-carbonitrile | Nucleophilic Substitution | rsc.org |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of aromatic rings, particularly those activated by electron-withdrawing groups. In the context of thienoquinolines, the presence of the nitrogen atom in the quinoline ring system can facilitate SNAr reactions by stabilizing the intermediate Meisenheimer complex.
While specific examples of SNAr on this compound are not extensively documented, studies on the isomeric thieno[3,2-c]quinoline system provide valuable insights. For instance, the reactivity of a chlorine atom on the quinoline nucleus is significantly enhanced by the presence of both cyano and nitro substituents. This activation allows for the ready displacement of the chloride by a nucleophile like ethyl thioglycolate. This suggests that the introduction of suitable activating groups and a good leaving group on the thieno[3,2-f]quinoline ring would enable similar SNAr-type derivatizations.
A notable example of a reaction that proceeds via a nucleophilic substitution mechanism on a thieno[3,2-f]quinoline derivative involves the treatment of 7-chlorothieno[3,2-f]quinoline with a nucleophile. The chloro group at the 7-position, being on the quinoline part of the molecule, is susceptible to nucleophilic displacement, allowing for the introduction of various functional groups at this position.
| Reactant | Reagent | Product | Reaction Type |
| Activated Chloro-thienoquinoline | Nucleophile (e.g., Thiolate) | Substituted-thienoquinoline | SNAr |
| 7-chlorothieno[3,2-f]quinoline | Nucleophile | 7-substituted-thieno[3,2-f]quinoline | Nucleophilic Aromatic Substitution |
Amination Reactions
The introduction of an amino group onto the thieno[3,2-f]quinoline scaffold can be achieved through various synthetic strategies. One common approach is the reduction of a nitro group, which can be introduced onto the aromatic core via electrophilic nitration.
Another strategy involves the direct displacement of a suitable leaving group, such as a halogen, by an amine or an ammonia (B1221849) equivalent. This reaction proceeds via a nucleophilic aromatic substitution mechanism, as discussed previously. For example, the 2-chloro position in certain quinoline-3-carboxylic acids has been shown to be replaceable by heterocyclic amines such as 2-aminothiazole (B372263) or 2-aminopyridine. This highlights the potential for direct amination of halogenated derivatives of this compound.
| Starting Material | Reagent(s) | Product | Reaction Type |
| Nitro-thienoquinoline derivative | Reducing agent (e.g., Pd/C, H2) | Amino-thienoquinoline derivative | Reduction |
| Chloro-thienoquinoline derivative | Amine (e.g., 2-aminothiazole) | Amino-thienoquinoline derivative | Nucleophilic Aromatic Substitution |
Other Key Reactions and Transformations
Demethylation
Demethylation reactions are crucial for the removal of protecting groups or for the synthesis of compounds with free N-H moieties, which can be important for biological activity or for further functionalization. In the thieno[3,2-f]quinoline series, demethylation has been reported for N-methylated quaternary salts. Specifically, the demethylation of 9-cyano-N-methylthieno[3,2-f]quinolinium iodide yields thieno[3,2-f]quinoline-9-carbonitrile. benthamdirect.com This reaction is significant as it provides a route to N-unsubstituted thienoquinolines from their N-methylated precursors.
| Substrate | Product | Reaction |
| 9-cyano-N-methylthieno[3,2-f]quinolinium iodide | thieno[3,2-f]quinoline-9-carbonitrile | Demethylation |
Reissert Compound Reactions
The Reissert reaction is a valuable method for the functionalization of quinolines and related heterocycles. The formation of a Reissert compound from thieno[3,2-f]quinoline allows for the introduction of substituents at the C7 position. The Reissert compound derived from thieno[3,2-f]quinoline has been shown to react with phosphorus pentachloride to yield thieno[3,2-f]quinoline-7-carbonitrile. benthamdirect.com This nitrile can then be hydrolyzed under acidic conditions to afford the corresponding thieno[3,2-f]quinoline-7-carboxylic acid. benthamdirect.com This two-step process provides a synthetic route to the 7-carboxylic acid isomer, starting from the parent heterocycle.
| Reactant | Reagent(s) | Intermediate/Product |
| Thieno[3,2-f]quinoline | 1. Acid Chloride, KCN | Reissert Compound |
| Reissert compound of Thieno[3,2-f]quinoline | PCl5 | Thieno[3,2-f]quinoline-7-carbonitrile |
| Thieno[3,2-f]quinoline-7-carbonitrile | Concentrated HCl | Thieno[3,2-f]quinoline-7-carboxylic acid |
Halocyclization
| Substrate Type | Reagent | Product Type | Reaction Name |
| Alkynyl-thioquinoline | Iodine | Iodo-thienoquinoline | Iodocyclization |
Conjugate Addition-Elimination Reactions
Conjugate addition-elimination reactions, often involving a Michael-type addition followed by the elimination of a leaving group, are important in the formation of carbon-carbon and carbon-heteroatom bonds. In the context of thienoquinolines, a review on the synthesis of thieno[2,3-f]/[3,2-f]quinolines mentions that their formation can be elucidated through the Michael addition. benthamdirect.com This suggests that the thienoquinoline system can be constructed from precursors that undergo a conjugate addition. The reverse reaction, a conjugate elimination, could potentially be a pathway for ring opening or rearrangement under certain conditions, although it is not a commonly reported derivatization strategy for the stable this compound. The feasibility of such a reaction would depend on the presence of suitable activating groups and a good leaving group on the heterocyclic system.
| Reaction Type | Reactants | Key Step |
| Michael Addition | Michael Donor, Michael Acceptor | Conjugate addition of a nucleophile |
| Conjugate Addition-Elimination | Activated alkene with leaving group, Nucleophile | Addition of nucleophile followed by elimination of leaving group |
Alkylation with Regioselectivity Considerations
Alkylation of this compound can potentially occur at several sites, including the quinoline nitrogen (N-alkylation), the carboxylic acid group (O-alkylation, i.e., esterification), or the carbon framework (C-alkylation). The regioselectivity of the reaction is highly dependent on the specific reagents and conditions employed.
N-Alkylation: The nitrogen atom of the quinoline ring is a nucleophilic site and can undergo alkylation. This reaction typically involves treatment with an alkyl halide. The resulting N-alkylthieno[3,2-f]quinolinium salt can exhibit altered solubility and electronic properties.
O-Alkylation (Esterification): The carboxylic acid group is readily converted to its corresponding ester through various standard procedures. For instance, methylation of the related thieno[3,2-f]quinoline-7-carboxylic acid to its methyl ester has been accomplished using diazomethane. rsc.org This highlights a common and efficient method for modifying the carboxyl group in this heterocyclic system.
C-Alkylation: Direct C-alkylation of the thieno[3,2-f]quinoline core is less commonly reported compared to other functionalizations like halogenation or acylation. The presence of the deactivating carboxylic acid group at the 2-position would likely hinder electrophilic C-alkylation on the thiophene ring.
Table 1: Summary of Potential Alkylation Reactions and Products This table is generated based on established chemical principles and related examples, as direct alkylation studies on this compound are not extensively documented.
| Reaction Type | Reagent Example | Position of Alkylation | Product Type |
|---|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Quinoline Nitrogen (N-6) | N-methylquinolinium salt |
| O-Alkylation | Diazomethane (CH₂N₂) | Carboxylic Acid Oxygen | Methyl Ester |
Wolff-Kishner Reduction and Acylation
The combination of acylation followed by a Wolff-Kishner reduction represents a powerful two-step strategy for introducing alkyl groups onto an aromatic framework. This process involves the introduction of a keto-group via acylation, which is then subsequently reduced to a methylene (B1212753) (-CH₂-) group.
Acylation: Friedel-Crafts acylation of the parent heterocycle, thieno[3,2-f]quinoline, has been shown to occur with high regioselectivity at the 2-position of the thiophene ring. rsc.org This position is electronically activated and is the most favorable site for electrophilic substitution. However, for this compound, the 2-position is already substituted. Furthermore, the carboxylic acid group is an electron-withdrawing group, which deactivates the ring system towards further electrophilic substitution like Friedel-Crafts acylation. Therefore, acylation would likely require modification or protection of the carboxylic acid group or the use of more forcing reaction conditions, potentially leading to substitution at other positions.
Wolff-Kishner Reduction: The Wolff-Kishner reduction specifically reduces carbonyl functionalities (aldehydes and ketones) to alkanes under basic conditions. wikipedia.orgorganicreactions.org It is a standard method for deoxygenating carbonyls that are stable to strong bases. wikipedia.org
Crucially, the carboxylic acid group itself does not undergo the Wolff-Kishner reduction. Reaction of carboxylic acids with hydrazine under basic conditions typically results in the formation of a stable hydrazine salt. stackexchange.com Therefore, to utilize this reduction, a ketone must first be present on the molecule. A hypothetical synthetic pathway could involve the Friedel-Crafts acylation of a suitable thieno[3,2-f]quinoline derivative to install a ketone, which could then be subjected to Wolff-Kishner conditions to yield an alkyl-substituted thieno[3,2-f]quinoline.
Table 2: Acylation and Wolff-Kishner Reduction Details
| Reaction | Substrate | Reagents | Product | Key Considerations |
|---|---|---|---|---|
| Friedel-Crafts Acylation | Thieno[3,2-f]quinoline | Acyl chloride (e.g., CH₃COCl), AlCl₃ | 2-Acetylthieno[3,2-f]quinoline | Reaction is highly regioselective for the 2-position on the unsubstituted parent compound. rsc.org |
| Wolff-Kishner Reduction | Ketone (e.g., R-C(=O)-R') | Hydrazine (N₂H₄), KOH, heat | Alkane (R-CH₂-R') | Inapplicable to the carboxylic acid group; reduces only aldehyde or ketone carbonyls. stackexchange.com |
Theoretical and Computational Studies of Thieno 3,2 F Quinoline 2 Carboxylic Acid
Quantum Chemical Calculations of Geometry and Electronic Structure
No published studies were found that performed quantum chemical calculations to determine the optimized geometry (bond lengths, bond angles) or electronic structure (such as HOMO-LUMO energy gaps) of Thieno[3,2-f]quinoline-2-carboxylic acid.
Density Functional Theory (DFT) Studies for Mechanistic Elucidation and Properties
There are no available DFT studies in the scientific literature that elucidate reaction mechanisms involving this compound or calculate its specific properties. While DFT has been used to study the optical and electronic properties of the isomeric thieno[3,2-f]isoquinolines, this data is not applicable to the quinoline (B57606) structure. conicet.gov.arresearchgate.net
Molecular Docking Simulations and Ligand-Protein Interaction Predictions
No molecular docking simulations for this compound have been reported. Therefore, information regarding its potential as a ligand is unavailable.
Prediction of Binding Affinities and Conformational Binding Modes
Information on the predicted binding affinities and conformational binding modes of this compound with any protein target is not available in the literature.
Analysis of Hydrogen Bonding and Ionic Interactions with Specific Amino Acid Residues
Without molecular docking studies, there is no data on potential hydrogen bonding or ionic interactions between this compound and specific amino acid residues.
Correlation between Computational Data and Experimental Observations
As no computational or relevant experimental bioactivity data has been published for this compound, no correlation can be drawn.
Photophysical Properties Analysis (Theoretical and Experimental)
No theoretical or experimental analyses of the photophysical properties (e.g., absorption and emission spectra) of this compound have been published. Studies on related isomers cannot be extrapolated to this specific compound. conicet.gov.ar
Advanced Spectroscopic and Structural Characterization of Thieno 3,2 F Quinoline 2 Carboxylic Acid and Its Derivatives
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique offers unparalleled insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships in thieno[3,2-f]quinoline derivatives.
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction has been instrumental in confirming the molecular structure of various thienoquinoline isomers and their derivatives. For instance, the structure of a thieno[2,3-b]quinoline derivative was unequivocally confirmed by X-ray crystallography, providing a solid-state reference for its spectroscopic characterization. netlify.app While specific crystallographic data for the parent thieno[3,2-f]quinoline-2-carboxylic acid is not widely reported, the analysis of related structures, such as novel diazadithia clockss.orghelicenes derived from a thieno[3,2-f]quinoline carboxylate, has been accomplished using this technique. researchgate.net These studies reveal critical information about molecular planarity, ring fusion geometry, and intermolecular packing motifs, such as columnar stacking in antiparallel fashion, which are dictated by non-covalent interactions like hydrogen bonding and π-π stacking. utas.edu.au
Elucidation of Salt Formation and Tautomerism
X-ray crystallography is a powerful tool for investigating complex structural phenomena such as salt formation and tautomerism. The ability to locate hydrogen atoms allows for the definitive assignment of protonation sites and the identification of the dominant tautomeric form in the solid state. For example, in a study of a dihydro-5H-1,3,4-benzotriazepin-5-one, single-crystal X-ray analysis revealed that the mobile hydrogen atom is σ-bonded to a specific nitrogen atom (N1), confirming the prevalence of the 1,4-dihydro tautomer over the alternative 3,4-dihydro form in the crystal lattice. clockss.org This principle is directly applicable to this compound, which can exist in different tautomeric forms or as a zwitterion. A crystallographic study would unambiguously determine the protonation state of the quinoline (B57606) nitrogen and the carboxylic acid group, thereby clarifying the electronic distribution within the molecule in its solid form.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms, allowing for the verification of molecular structures and the study of dynamic processes.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides a detailed map of the proton environments within a molecule. The chemical shifts (δ), coupling constants (J), and multiplicities of the signals are characteristic of the electronic environment and spatial relationship of the protons. For thieno[3,2-f]quinoline derivatives, the aromatic region of the spectrum is particularly informative, with distinct signals for the protons on the thiophene (B33073), benzene, and pyridine (B92270) rings. The assignment of these signals is often confirmed through two-dimensional NMR techniques and by comparison with known compounds. researchgate.neteurekaselect.com
For example, the ¹H NMR spectrum of a related derivative, 4-Phenylthieno[3,2-f]isoquinoline, shows characteristic signals in the aromatic region that have been fully assigned. conicet.gov.ar
Interactive Table: ¹H NMR Spectral Data for 4-Phenylthieno[3,2-f]isoquinoline (Data sourced from a study on thieno[3,2-f]isoquinolines) conicet.gov.ar
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| CHPyr | 9.34 | br-s | - |
| CHPyr | 8.68 | d | 5.8 |
| CHPyr | 8.09 | dd | 5.8, 0.9 |
| CHThioph | 8.05 | d | 5.5 |
| CHAr | 7.81 | br-s | - |
| CHAr | 7.80 – 7.77 | m | - |
| CHThioph | 7.69 | dd | 5.5 |
| CHAr | 7.59 – 7.48 | m | - |
Note: Data presented is for a derivative, 4-Phenylthieno[3,2-f]isoquinoline, and serves as an illustrative example.
Carbon Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum for 4-Phenylthieno[3,2-f]isoquinoline has been reported, providing a reference for the expected chemical shifts in this class of compounds. conicet.gov.ar
Interactive Table: ¹³C NMR Spectral Data for 4-Phenylthieno[3,2-f]isoquinoline (Data sourced from a study on thieno[3,2-f]isoquinolines) conicet.gov.ar
| Carbon Assignment | Chemical Shift (δ, ppm) |
| CHPyr | 152.5 |
| CHPyr | 144.2 |
| CThioph | 141.6 |
| CAr | 139.9 |
| CThioph | 136.9 |
| CPyr | 135.2 |
| CAr | 131.7 |
| CHAr | 129.1 |
| CHThioph | 128.7 |
| CHAr | 128.5 |
| CHAr | 127.6 |
| CPyr | 127.2 |
| CHThioph | 122.8 |
| CHAr | 122.4 |
| CHPyr | 116.9 |
Note: Data presented is for a derivative, 4-Phenylthieno[3,2-f]isoquinoline, and serves as an illustrative example.
Reaction Monitoring via NMR
Beyond static structural characterization, NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time. By taking periodic NMR spectra of a reaction mixture, it is possible to observe the disappearance of starting material signals and the appearance of product signals. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, and can provide mechanistic insights.
In the synthesis of a 4-phenylthienoquinoline core, ¹H NMR spectroscopy was used to monitor the progress of a palladium-catalyzed cross-coupling reaction. utas.edu.au This approach confirmed that the desired transformation was occurring and provided information on the rate of the reaction, demonstrating the utility of NMR as a process analytical tool in the synthesis of complex heterocyclic systems.
Mass Spectrometry (MS)
Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of a compound, aiding in its structural elucidation. For the thieno[3,2-f]quinoline core, the mass spectrum would be expected to show a prominent molecular ion peak due to the stability of the aromatic system.
In the analysis of a key derivative, 5-bromothis compound , the mass spectrum is essential for confirming the incorporation of the bromine atom. The presence of the characteristic isotopic pattern for bromine (approximately equal intensities for M+ and M+2 peaks) would be a definitive indicator. The fragmentation of this molecule would likely proceed through initial loss of the carboxylic acid group (as CO₂ and H₂O or as a COOH radical), followed by fragmentation of the heterocyclic ring system. While specific high-resolution mass spectrometry data for the parent acid is not detailed in readily accessible recent literature, analysis of related structures suggests that decarboxylation would be a primary fragmentation pathway.
Liquid Chromatography-Mass Spectrometry (LC/MS)
Liquid chromatography coupled with mass spectrometry (LC/MS) is a powerful technique for the separation, detection, and identification of compounds in a mixture. For this compound and its derivatives, an LC/MS method would typically employ a reverse-phase column (such as a C18 column).
The mobile phase would likely consist of a mixture of an aqueous component with an acid modifier (like formic acid or acetic acid to ensure the carboxylic acid is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be effective for separating the parent acid from its more or less polar derivatives.
The mass spectrometer, often a quadrupole or time-of-flight (TOF) analyzer, would be set to detect the protonated molecule [M+H]⁺ in positive ion mode. This technique is invaluable for confirming the molecular weight of synthesized compounds and for identifying them in reaction mixtures or purity analyses.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For This compound , the FT-IR spectrum would exhibit several characteristic absorption bands. A very broad peak, typically in the range of 2500-3300 cm⁻¹, is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often involved in hydrogen bonding.
The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The exact position would depend on the extent of dimerization through hydrogen bonding in the solid state. Additionally, the spectrum would show multiple bands corresponding to the C=C and C=N stretching vibrations within the fused aromatic ring system, typically in the 1450-1620 cm⁻¹ region. The C-S stretching vibration of the thiophene ring usually appears as a weaker band in the fingerprint region.
For the derivative 5-bromothis compound , the FT-IR spectrum would be very similar to the parent compound, with the characteristic peaks for the carboxylic acid and the aromatic rings. The C-Br stretching vibration would be expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹, though it can be difficult to assign definitively.
| Functional Group | Characteristic Absorption (cm⁻¹) | Compound |
| O-H stretch (Carboxylic Acid) | ~2500-3300 (broad) | This compound, 5-bromothis compound |
| C=O stretch (Carboxylic Acid) | ~1700-1725 (strong) | This compound, 5-bromothis compound |
| C=C / C=N stretch (Aromatic) | ~1450-1620 | This compound, 5-bromothis compound |
Elemental Analysis (CHN)
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in a compound, which is used to determine its empirical formula. This analytical technique is fundamental for confirming the identity and purity of newly synthesized compounds.
For This compound (C₁₂H₇NO₂S), the theoretical elemental composition can be calculated based on its molecular formula. Similarly, for 5-bromothis compound (C₁₂H₆BrNO₂S), the theoretical percentages of C, H, and N can be determined. Experimental values obtained for a synthesized sample should be in close agreement with these theoretical values (typically within ±0.4%) to confirm the compound's identity and purity.
| Compound | Molecular Formula | % Carbon (Calculated) | % Hydrogen (Calculated) | % Nitrogen (Calculated) |
| This compound | C₁₂H₇NO₂S | 62.87 | 3.08 | 6.11 |
| 5-bromothis compound | C₁₂H₆BrNO₂S | 46.77 | 1.96 | 4.55 |
Structure Activity Relationship Sar and Mechanistic Insights at the Molecular Level
Impact of Substituent Modifications on Molecular Interactions
The nature and position of substituents on the thieno[3,2-f]quinoline core are critical determinants of its interaction with biological macromolecules. Modifications can influence binding affinity, selectivity, and pharmacokinetic properties by altering the compound's steric, electronic, and hydrophobic profile.
The binding affinity of a ligand is governed by the sum of its interactions with a biological target. For thieno[3,2-f]quinoline-2-carboxylic acid, the core scaffold and the carboxylic acid group provide key interaction points.
Quinoline (B57606) Nitrogen: The nitrogen atom at position 6 is a hydrogen bond acceptor, a crucial feature for anchoring the molecule in many protein active sites, particularly the hinge region of protein kinases.
Carboxylic Acid Group: The carboxyl group at the C-2 position is a versatile functional group capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from both oxygen atoms). It can also form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a binding pocket.
Aromatic System: The planar, polycyclic aromatic system provides a large surface area for hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
The hypothetical impact of additional functional groups on the binding affinity can be predicted based on their electronic and steric properties. For instance, electron-withdrawing groups could modulate the pKa of the quinoline nitrogen, while bulky substituents could create steric hindrance or, conversely, access new pockets in a binding site.
| Position of Substitution | Functional Group Type | Predicted Effect on Binding Affinity | Rationale for Interaction |
|---|---|---|---|
| C-2 (replacing -COOH) | Amide (-CONH₂) | Potentially maintained or altered | Retains H-bond donor/acceptor capacity but loses ionic interaction potential. Specificity may change. |
| C-5 | Electron-Donating (e.g., -OCH₃) | May increase or decrease | Can form H-bonds. May alter electron density of the aromatic system, affecting π-stacking interactions. |
| C-5 | Electron-Withdrawing (e.g., -CF₃) | May increase or decrease | Can engage in hydrophobic interactions or dipole-dipole interactions. Alters electronics of the ring system. |
| C-7 | Halogen (e.g., -Cl, -Br) | Potentially increased | Can form halogen bonds with backbone carbonyls or other electron-rich atoms in the active site. |
| C-9 | Small Alkyl (e.g., -CH₃) | Potentially increased | Can fill small hydrophobic pockets within the binding site, increasing van der Waals contacts. |
The synthetic accessibility of specific derivatives is key to exploring SAR. Studies on the thieno[3,2-f]quinoline scaffold have revealed a distinct pattern of regioselectivity. Electrophilic substitution reactions such as mononitration, monobromination, and Friedel–Crafts acylation preferentially occur at the 2-position of the thiophene (B33073) ring. researchgate.netrsc.org This high reactivity at C-2 makes it a prime site for introducing diverse functional groups to probe interactions.
Furthermore, the this compound molecule itself can be subjected to further derivatization. The Hunsdiecker reaction, for example, leads to a mixture of brominated products, while direct bromination of the carboxylate salt yields the 5-bromo-acid. researchgate.netrsc.org Such regioselective reactions allow for the precise placement of substituents, which can systematically alter the molecule's interaction profile. For instance, introducing a halogen at the C-5 position could orient the molecule differently in a binding pocket to facilitate halogen bonding, while modifications at the C-2 carboxyl group could explore interactions deeper within a target site.
| Starting Material | Reaction Type | Reagents | Position of Substitution | Resulting Derivative |
|---|---|---|---|---|
| Thieno[3,2-f]quinoline | Nitration | HNO₃/H₂SO₄ | C-2 | 2-Nitro-thieno[3,2-f]quinoline |
| Thieno[3,2-f]quinoline | Bromination | Br₂ | C-2 | 2-Bromo-thieno[3,2-f]quinoline |
| Thieno[3,2-f]quinoline | Friedel-Crafts Acylation | Ac₂O | C-2 | 2-Acetyl-thieno[3,2-f]quinoline |
| This compound | Hunsdiecker Reaction | Ag₂O, Br₂ | C-2, C-5, C-1 | Mixture including 1,2,5-tribromo derivative |
| Sodium thieno[3,2-f]quinoline-2-carboxylate | Bromination | Br₂ | C-5 | 5-Bromo-thieno[3,2-f]quinoline-2-carboxylic acid |
Ligand Binding Studies and Mechanism of Action (Molecular Level)
While direct ligand binding studies for this compound are not available, insights can be drawn from computational studies and experimental data on structurally similar compounds, such as other thienoquinoline isomers that have been investigated as inhibitors of enzymes implicated in cancer. nih.govacs.org
The general class of thienoquinolines has shown promise as anticancer agents. nih.govresearchgate.net A prominent family of targets for such planar heterocyclic molecules is protein kinases. The thieno[3,2-c]quinoline scaffold, for example, has been identified as a potential inhibitor of RET kinase, an enzyme implicated in medullary thyroid cancer. nih.govacs.org By analogy, this compound could potentially target the ATP-binding site of various protein kinases.
In a hypothetical kinase binding model, the molecule could orient itself to form several key interactions:
The quinoline nitrogen could form a critical hydrogen bond with an amino acid residue in the hinge region of the kinase (e.g., the backbone NH of a cysteine or methionine).
The carboxylic acid at C-2 could extend towards the solvent-exposed region or an area with basic residues, forming a salt bridge with a lysine side chain, which is a common feature in many kinase active sites.
The fused aromatic rings would lie flat in the pocket, maximizing hydrophobic and π-stacking interactions with residues in the active site.
A plausible binding pose within a kinase ATP pocket would involve the planar thieno[3,2-f]quinoline core mimicking the adenine (B156593) ring of ATP. The substituents would then dictate the fine-tuning of this interaction. The C-2 carboxylic acid is particularly significant as it can provide a strong, directional ionic and hydrogen-bonding interaction that could confer both high affinity and selectivity for a specific kinase.
| Molecular Moiety | Type of Interaction | Potential Interacting Amino Acid Residue |
|---|---|---|
| Quinoline Nitrogen (N-6) | Hydrogen Bond (Acceptor) | Backbone amide of hinge region residue (e.g., Cys, Met) |
| Carboxylic Acid (-COOH at C-2) | Ionic Bond (Salt Bridge) / Hydrogen Bond | Side chain of basic residue (e.g., Lys, Arg) |
| Fused Aromatic Rings | π-π Stacking | Side chain of aromatic residue (e.g., Phe, Tyr) |
| Fused Aromatic Rings | Hydrophobic / van der Waals | Side chains of aliphatic residues (e.g., Val, Leu, Ile) |
| Thiophene Sulfur (S) | van der Waals / Weak H-Bond | Various polar or non-polar residues |
Based on the predicted binding mode within the ATP pocket of a protein kinase, the most probable mechanism of action for this compound would be competitive inhibition . In this mechanism, the compound directly competes with the endogenous substrate, ATP, for binding to the active site. By occupying the ATP pocket, the inhibitor prevents the kinase from binding ATP and phosphorylating its downstream protein substrates, thereby blocking the signaling cascade.
This contrasts with an allosteric mechanism , where an inhibitor would bind to a site on the enzyme distinct from the active site. This binding would induce a conformational change in the enzyme that alters the active site's shape or dynamics, reducing its catalytic efficiency. Given the structural similarity of the thienoquinoline scaffold to the purine (B94841) ring of ATP, ATP-competitive inhibition is the more likely paradigm.
Development of Lead Structures through SAR Exploration
The development of lead structures derived from this compound through systematic Structure-Activity Relationship (SAR) exploration is an area that appears to be underexplored. The available literature primarily focuses on the synthesis and basic chemical characterization of thieno[3,2-f]quinoline and its derivatives, including the 2-carboxylic acid. For example, studies have described substitution reactions, such as mononitration, monobromination, and Friedel–Crafts acylation, which predominantly occur at the 2-position of the thieno[3,2-f]quinoline core. rsc.org The Hunsdiecker reaction of this compound has also been reported. rsc.org
While these synthetic methodologies provide a foundation for creating a library of derivatives for SAR studies, published research detailing such explorations for enzyme inhibition is scarce. SAR studies on related but structurally distinct isomers, such as thieno[3,2-b]pyridinyl urea (B33335) derivatives, have been conducted to identify potent antagonists for the urotensin-II receptor. nih.gov These studies have systematically probed the effects of substituents on the thieno-pyridinyl core to optimize activity. nih.gov
The application of similar systematic SAR exploration to the this compound scaffold could potentially lead to the discovery of novel and potent enzyme inhibitors. However, based on the currently available information, a clear pathway for the development of lead structures from this specific compound has not been established.
Interactive Data Table: SAR of Related Thieno-fused Heterocycles (for illustrative purposes)
Since no specific SAR data for this compound is available, the following table illustrates the type of data that would be generated from SAR studies, using hypothetical examples based on general principles of medicinal chemistry.
| Compound ID | R1-substituent | R2-substituent | Target Enzyme | IC50 (µM) |
| TQCA-01 | -H | -H | Hypothetical Kinase A | >100 |
| TQCA-02 | -Cl | -H | Hypothetical Kinase A | 50.2 |
| TQCA-03 | -OCH3 | -H | Hypothetical Kinase A | 75.8 |
| TQCA-04 | -H | -NO2 | Hypothetical Kinase A | 25.1 |
| TQCA-05 | -Cl | -NO2 | Hypothetical Kinase A | 5.6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
